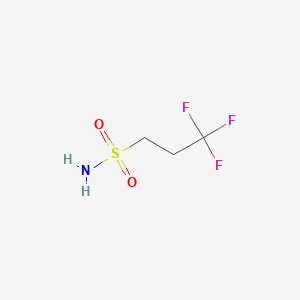

3,3,3-Trifluoropropane-1-sulfonamide

Description

The exact mass of the compound 3,3,3-Trifluoropropane-1-sulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,3,3-Trifluoropropane-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3,3-Trifluoropropane-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3,3-trifluoropropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F3NO2S/c4-3(5,6)1-2-10(7,8)9/h1-2H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCVSZHNFQLPLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672297 | |

| Record name | 3,3,3-Trifluoropropane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033906-44-3 | |

| Record name | 3,3,3-Trifluoropropane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-trifluoropropane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3,3-Trifluoropropane-1-sulfonamide: A Key Building Block in Modern Medicinal Chemistry

Introduction: The Strategic Importance of Fluorinated Sulfonamides

In the landscape of contemporary drug discovery, the sulfonamide moiety remains a cornerstone pharmacophore, valued for its robust chemical stability and its capacity to engage in critical hydrogen bonding interactions within biological targets.[1] Concurrently, the strategic incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, has become an indispensable tool for medicinal chemists to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[2][3] 3,3,3-Trifluoropropane-1-sulfonamide (CAS 1033906-44-3) emerges at the intersection of these two powerful motifs, offering a unique and valuable building block for the synthesis of novel therapeutic agents. This guide provides an in-depth technical overview of its synthesis, characterization, and application for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

3,3,3-Trifluoropropane-1-sulfonamide is a primary sulfonamide bearing a terminal trifluoromethyl group. Its structural and chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1033906-44-3 | [4] |

| Molecular Formula | C₃H₆F₃NO₂S | [4] |

| Molecular Weight | 177.15 g/mol | [4] |

| Chemical Structure | FC(F)(F)CC(=O)N | [5] |

| Physical Form | Solid (predicted) | Commercial Suppliers |

| XlogP (predicted) | 0.4 | [5] |

Synthesis and Mechanistic Considerations

The synthesis of 3,3,3-Trifluoropropane-1-sulfonamide is most reliably achieved through the nucleophilic substitution of its corresponding sulfonyl chloride with ammonia. This is a classic and high-yielding transformation in organic chemistry.

Proposed Synthetic Workflow

The overall synthetic strategy is a two-step process starting from the commercially available 3,3,3-trifluoropropane-1-thiol.

Caption: Proposed synthetic pathway to 3,3,3-Trifluoropropane-1-sulfonamide.

Step-by-Step Experimental Protocol: Synthesis of 3,3,3-Trifluoropropane-1-sulfonamide

This protocol is based on established methods for the synthesis of primary sulfonamides from sulfonyl chlorides.[6]

Materials:

-

3,3,3-Trifluoropropane-1-sulfonyl chloride (CAS 845866-80-0)

-

Ammonia solution (e.g., 28-30% in water or 7N in methanol)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,3,3-Trifluoropropane-1-sulfonyl chloride (1.0 eq) in a suitable solvent such as DCM or THF (approximately 0.2 M concentration). Cool the solution to 0 °C in an ice bath.

-

Amination: To the cooled, stirring solution, add an excess of ammonia solution (e.g., 7N in methanol, 3.0-5.0 eq) dropwise. Causality Note: The use of excess ammonia ensures complete consumption of the sulfonyl chloride and neutralizes the HCl byproduct generated during the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS to confirm the disappearance of the starting sulfonyl chloride.

-

Workup:

-

Quench the reaction by adding deionized water.

-

If DCM was used as the solvent, transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution and brine.

-

If THF was used, remove the THF under reduced pressure using a rotary evaporator. Partition the residue between ethyl acetate and water. Separate the organic layer and wash with saturated NaHCO₃ and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude 3,3,3-Trifluoropropane-1-sulfonamide.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Comprehensive Spectroscopic and Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known spectroscopic properties of related compounds and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~ 4.8 - 5.0 | broad singlet | - | SO₂NH₂ |

| ~ 3.3 - 3.5 | triplet | ~ 7-8 | CH₂ SO₂NH₂ | |

| ~ 2.6 - 2.8 | quartet of triplets (qt) | J(H,F) ~ 10-11, J(H,H) ~ 7-8 | CF₃CH₂ CH₂ | |

| ¹³C | ~ 125 (q, J(C,F) ~ 277 Hz) | quartet | ~ 277 | C F₃ |

| ~ 50 | singlet | - | C H₂SO₂NH₂ | |

| ~ 32 (q, J(C,F) ~ 30 Hz) | quartet | ~ 30 | CF₃C H₂ | |

| ¹⁹F | ~ -66 to -68 | triplet | J(F,H) ~ 10-11 | CF₃ CH₂ |

Note: NMR shifts are referenced to TMS (¹H, ¹³C) and CFCl₃ (¹⁹F).[7][8][9]

Infrared (IR) Spectroscopy

The IR spectrum of a primary sulfonamide is characterized by distinct peaks corresponding to the N-H and S=O stretching vibrations.

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

| ~ 3400 - 3300 | N-H asymmetric stretch | Two distinct bands are expected for the primary sulfonamide NH₂ group. |

| ~ 3300 - 3200 | N-H symmetric stretch | |

| ~ 1350 - 1320 | S=O asymmetric stretch | Strong absorption, characteristic of the sulfonyl group. |

| ~ 1170 - 1150 | S=O symmetric stretch | Strong absorption, characteristic of the sulfonyl group. |

| ~ 1300 - 1100 | C-F stretches | Strong, complex absorptions are expected for the CF₃ group. |

Mass Spectrometry (MS)

Under electrospray ionization (ESI) conditions, 3,3,3-Trifluoropropane-1-sulfonamide is expected to show the following ions:

-

[M+H]⁺: m/z ~ 178.01

-

[M+Na]⁺: m/z ~ 200.00

-

[M-H]⁻: m/z ~ 175.99

A key fragmentation pathway for sulfonamides involves the loss of SO₂ (64 Da).[10] Therefore, a fragment corresponding to the loss of SO₂ from the protonated molecule may be observed.

Applications in Drug Discovery: A Scaffold for Advanced Therapeutics

3,3,3-Trifluoropropane-1-sulfonamide serves as a valuable building block for introducing the 3,3,3-trifluoropropylsulfonyl moiety into more complex molecules. This group can enhance potency, selectivity, and pharmacokinetic properties.

Case Study 1: Development of a Selective JAK1 Inhibitor

In the development of PF-04965842, a clinical candidate for the treatment of autoimmune diseases, researchers at Pfizer utilized 3,3,3-Trifluoropropane-1-sulfonamide to synthesize a key intermediate. The trifluoropropylsulfonamide moiety was found to be optimal for achieving high potency and selectivity for Janus Kinase 1 (JAK1).[11]

Synthetic Application Workflow:

Caption: Use of the 3,3,3-trifluoropropylsulfonyl group in a JAK1 inhibitor.

Case Study 2: Preclinical Candidate for Visceral Leishmaniasis

Researchers at GlaxoSmithKline and the Drug Discovery Unit at the University of Dundee identified GSK3186899 as a preclinical candidate for the treatment of visceral leishmaniasis. The synthesis of this compound involved the coupling of 3,3,3-trifluoropropane-1-sulfonyl chloride with an aminocyclohexyl fragment, highlighting the utility of this building block in developing treatments for neglected tropical diseases.

Biological Activity Profile

Currently, there is no significant published data on the intrinsic biological activity of 3,3,3-Trifluoropropane-1-sulfonamide itself. Its primary role in the scientific literature is that of a synthetic intermediate. The biological effects observed in studies citing this compound are attributed to the larger, more complex molecules synthesized from it. It is plausible that, like other small sulfonamides, it may possess weak enzyme inhibitory or antimicrobial activity, but this has not been systematically evaluated.[12]

Conclusion and Future Outlook

3,3,3-Trifluoropropane-1-sulfonamide is a strategically important building block for medicinal chemistry and drug discovery. The convergence of the stable, hydrogen-bonding sulfonamide group and the property-enhancing trifluoromethyl motif makes it a valuable reagent for constructing novel therapeutic agents with improved pharmacological profiles. The straightforward synthesis and well-defined chemical reactivity of this compound ensure its continued application in the development of next-generation therapeutics targeting a wide range of diseases. As the demand for sophisticated, highly optimized drug candidates continues to grow, the utility of specialized building blocks like 3,3,3-Trifluoropropane-1-sulfonamide is set to increase, solidifying its place in the modern medicinal chemist's toolbox.

References

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (URL not available)

-

3,3,3-Trifluoropropane-1-sulfonamide | C3H6F3NO2S | CID 45790444 - PubChem. ([Link])

-

Preparation of sulfonamides from N-silylamines - PMC - NIH. ([Link])

-

Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity | The Journal of Physical Chemistry B - ACS Publications. ([Link])

-

Comparison of the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines with their isosteric sulfonamides to the active site of phenylethanolamine N-methyltransferase - PubMed. ([Link])

-

The Trifluoromethyl Group in Medical Chemistry - ACS Publications. ([Link])

-

Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity - PMC - NIH. ([Link])

-

Experimental and quantum chemical studies on the molecular structure of 3,3,3-trifluoropropane-1-sulfonyl chloride - CONICET. ([Link])

-

(PDF) Biological activities of sulfonamides - ResearchGate. ([Link])

-

3,3,3-trifluoropropane-1-sulfonamide (C3H6F3NO2S) - PubChemLite. ([Link])

-

3,3,3-TRIFLUORO-1-ETHYLIMINOPROPANE - Optional[19F NMR] - Chemical Shifts. ([Link])

-

3,3,3-Trifluoropropyne | C3HF3 | CID 69578 - PubChem - NIH. ([Link])

-

3,3,3-Trifluoropropene - the NIST WebBook. ([Link])

-

biological-activities-of-sulfonamides.pdf - Indian Journal of Pharmaceutical Sciences. ([Link])

- PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS - Google P

-

1 H NMR and 13 C NMR of the prepared compounds. | Download Table - ResearchGate. ([Link])

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. ([Link])

-

Structures and names of trifluromethyl group containing FDA-approved drugs. ([Link])

-

19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. ([Link])

-

Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - The Royal Society of Chemistry. ([Link])

-

Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. ([Link])

-

Supporting Information - Wiley-VCH. ([Link])

-

Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. ([Link])

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. ([Link])

-

CAS No : 104458-33-5| Chemical Name : 3-Aminopropane-1-sulfonamide Hydrochloride. ([Link])

-

19F NMR Reference Standards:. ([Link])

-

3,3,3-Trifluoro-1-propanol - the NIST WebBook. ([Link])

-

3,3,3-Trifluoropropane-1-thiol | C3H5F3S | CID 17787411 - PubChem. ([Link])

-

3,3,3-Trifluoropropane-1-sulfonylchloride - Achmem. ([Link])

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed. ([Link])

-

3,3,3-Trifluoropropene | C3H3F3 | CID 12672 - PubChem. ([Link])

-

3,3,3-Trifluoropropane-1-sulfonamide - CRO Splendid Lab Pvt. Ltd.. ([Link])

-

Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases | Journal of Medicinal Chemistry - ACS Publications. ([Link])

Sources

- 1. 3,3,3-Trifluoropropene | C3H3F3 | CID 12672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 3,3,3-Trifluoropropane-1-sulfonamide | C3H6F3NO2S | CID 45790444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 3,3,3-trifluoropropane-1-sulfonamide (C3H6F3NO2S) [pubchemlite.lcsb.uni.lu]

- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. scbt.com [scbt.com]

- 11. researchgate.net [researchgate.net]

- 12. ijpsonline.com [ijpsonline.com]

Technical Monograph: 3,3,3-Trifluoropropane-1-sulfonamide

The following technical guide details the molecular architecture, synthesis, and medicinal chemistry applications of 3,3,3-Trifluoropropane-1-sulfonamide . This document is structured for researchers requiring actionable data for drug discovery and synthetic optimization.

CAS: 1033906-44-3 | Formula:

Executive Summary

3,3,3-Trifluoropropane-1-sulfonamide represents a critical fluorinated building block in modern medicinal chemistry. It serves as a bioisostere for non-fluorinated alkyl sulfonamides and carboxylic acids, offering a strategic balance between polarity and lipophilicity. The trifluoromethyl (

This guide explores its structural properties, a robust synthesis protocol via radical addition, and its utility in fragment-based drug design (FBDD).

Molecular Architecture & Physicochemical Profile

Structural Analysis

The molecule consists of a primary sulfonamide anchor linked to a hydrophobic tail terminated by a strongly electron-withdrawing trifluoromethyl group.

-

Electronic Modulation: The

group exerts a negative inductive effect (-I). However, the ethylene spacer ( -

Conformational Bias: The gauche effect (fluorine-carbon interactions) often influences the conformational preference of the propyl chain, potentially pre-organizing the molecule for receptor binding.

Key Physicochemical Data

| Property | Value | Significance in Drug Design |

| Physical State | White Crystalline Solid | Stable for solid-phase handling/storage. |

| LogP (Predicted) | ~0.4 - 0.9 | Enhanced lipophilicity vs. propylsulfonamide (LogP ~ -0.3). |

| pKa (Sulfonamide NH) | ~9.8 - 10.2 | Slightly more acidic than alkyl sulfonamides; remains neutral at physiological pH. |

| H-Bond Donors | 2 | Critical for active site interactions (e.g., Carbonic Anhydrase). |

| H-Bond Acceptors | 5 | Includes sulfonyl oxygens and fluorine atoms. |

| Rotatable Bonds | 3 | Allows flexibility for induced-fit binding. |

Synthetic Methodology

While various routes exist, the most scalable and rigorous method involves the Radical-Mediated Anti-Markovnikov Addition to 3,3,3-trifluoropropene (TFP), followed by oxidative chlorination and amidation. This route avoids unstable Grignard intermediates often associated with alkyl halides.

Retrosynthetic Pathway (Graphviz)

Figure 1: Validated synthetic route from commodity chemical 3,3,3-trifluoropropene.

Detailed Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques for air-sensitive radical initiation.

Step 1: Radical Addition (Thioester Formation)

-

Reagents: 3,3,3-Trifluoropropene (1.0 eq), Thioacetic acid (1.2 eq), AIBN (0.05 eq).

-

Procedure: In a pressure vessel, dissolve AIBN in thioacetic acid. Cool to 0°C. Condense 3,3,3-trifluoropropene (gas at RT) into the vessel. Seal and heat to 70°C for 6 hours.

-

Mechanism: The reaction proceeds via anti-Markovnikov addition, placing the sulfur at the terminal carbon (C1) rather than the electron-deficient C2 position near the

group. -

Workup: Distillation yields the thioester intermediate.

Step 2: Oxidative Chlorination

-

Reagents: Thioester intermediate, Chlorine gas (

), Water, Acetic Acid (solvent). -

Procedure: Dissolve thioester in acetic acid/water (5:1). Cool to 0°C. Bubble

gas slowly through the solution until a persistent yellow-green color remains (indicating excess -

Caution: This generates sulfonyl chloride in situ.[3] Maintain temperature <10°C to prevent hydrolysis.

-

Workup: Purge excess

with nitrogen. Extract with dichloromethane (DCM).

Step 3: Amidation

-

Reagents: Crude sulfonyl chloride (in DCM), Ammonium hydroxide (28% aq, excess).

-

Procedure: Add the sulfonyl chloride solution dropwise to a stirred solution of aqueous ammonia at 0°C.

-

Observation: A white precipitate (the sulfonamide) typically forms.

-

Purification: Filter the solid, wash with cold water and hexanes. Recrystallize from Ethanol/Water if necessary.

Medicinal Chemistry Applications

Bioisosterism and Metabolic Stability

The 3,3,3-trifluoropropyl group is a superior replacement for the

-

Metabolic Blockade: The

-propyl group is susceptible to CYP450-mediated -

Lipophilicity Tuning: The fluorine atoms increase lipophilicity without adding significant bulk, aiding in blood-brain barrier (BBB) penetration or membrane permeability.

Fragment-Based Drug Discovery (FBDD)

This sulfonamide acts as a "warhead" or anchor in FBDD campaigns targeting:

-

Carbonic Anhydrases (CAs): Primary sulfonamides are classic zinc-binding groups (ZBGs) for CA inhibition. The trifluoropropyl tail interacts with the hydrophobic pocket of the enzyme, potentially improving selectivity for specific isoforms (e.g., CA IX vs. CA II).

-

Protease Inhibitors: Used as a P1 or P1' substituent to occupy hydrophobic pockets (S1/S1') in viral proteases (e.g., HCV NS3/4A).

Pharmacophore Mapping (Graphviz)

Figure 2: Pharmacophore interaction map highlighting the dual role of the sulfonamide anchor and the fluorinated tail.

References

-

PubChem Compound Summary. (2025). 3,3,3-Trifluoropropane-1-sulfonamide (CID 45790444).[1][2] National Center for Biotechnology Information. Link

-

Sigma-Aldrich. (2025). Product Specification: 3,3,3-Trifluoropropane-1-sulfonamide.[1][2][4] Merck KGaA. Link

-

Ameduri, B. (2012).[5] Synthesis of 3,3,3-trifluoropropene telomers and their modification into fluorosurfactants.[5] Polymer Chemistry.[5] Link

- Supuran, C. T. (2017). Sulfonamides as Carbonic Anhydrase Inhibitors: From Bench to Bedside. European Journal of Medicinal Chemistry.

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

- 1. PubChemLite - 3,3,3-trifluoropropane-1-sulfonamide (C3H6F3NO2S) [pubchemlite.lcsb.uni.lu]

- 2. 3,3,3-Trifluoropropane-1-sulfonamide | C3H6F3NO2S | CID 45790444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. guidechem.com [guidechem.com]

- 5. Synthesis of 3,3,3-trifluoropropene telomers and their modification into fluorosurfactants - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

3,3,3-Trifluoropropane-1-sulfonamide NMR data

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 3,3,3-Trifluoropropane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoropropane-1-sulfonamide is a fluorinated organic compound with the chemical formula C₃H₆F₃NO₂S.[1][2] Its structure comprises a propyl chain with a terminal trifluoromethyl group and a sulfonamide group at the 1-position. The presence of the trifluoromethyl group is of particular interest in medicinal chemistry and drug development, as fluorine substitution can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[3]

This guide provides a comprehensive framework for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) data for 3,3,3-Trifluoropropane-1-sulfonamide. As readily available, published spectra for this specific compound are scarce, with major suppliers noting that they do not collect analytical data for it, this document serves as a predictive and methodological resource. It is designed to equip researchers with the expertise to independently acquire and analyze the NMR spectra, ensuring structural verification and purity assessment.

Predicted NMR Spectra: A Theoretical Analysis

A thorough understanding of the expected NMR spectra is crucial before any experimental work. The predictions outlined below are based on established principles of NMR spectroscopy, considering the influence of the electron-withdrawing trifluoromethyl and sulfonamide groups.

1H NMR Spectroscopy

The proton NMR spectrum is anticipated to show three distinct signals corresponding to the three different proton environments in the molecule.

-

-CH₂-CF₃ (Position 2): The methylene group adjacent to the trifluoromethyl group will be significantly influenced by the three fluorine atoms. This will result in a complex multiplet, likely a quartet of triplets, due to coupling with both the adjacent fluorine atoms (³JHF) and the protons on the adjacent methylene group (³JHH). The strong electron-withdrawing nature of the CF₃ group will shift this signal downfield.

-

-CH₂- (Position 1): The methylene group attached to the sulfur atom of the sulfonamide group will also be shifted downfield due to the electron-withdrawing effect of the SO₂ group. It is expected to appear as a triplet, split by the neighboring methylene protons at position 2.

-

-SO₂NH₂: The protons of the sulfonamide group are expected to appear as a broad singlet. The chemical shift of this signal can be highly variable and is dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

13C NMR Spectroscopy

The carbon NMR spectrum is predicted to display three signals for the three carbon atoms in the propyl chain.

-

C-3 (-CF₃): This carbon will appear as a quartet due to the strong one-bond coupling with the three fluorine atoms (¹JCF). The chemical shift will be significantly downfield.

-

C-2 (-CH₂-CF₃): This carbon will also show coupling to the three fluorine atoms, appearing as a quartet (²JCF).

-

C-1 (-CH₂-SO₂NH₂): This carbon, being directly attached to the electron-withdrawing sulfonamide group, will be shifted downfield. It is not expected to show any C-F coupling.

19F NMR Spectroscopy

The fluorine NMR spectrum is expected to be the simplest, showing a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

-

-CF₃: This signal is anticipated to be a triplet due to coupling with the two adjacent protons on the C-2 carbon (³JFH).

Experimental Protocol for NMR Data Acquisition

This section provides a detailed, step-by-step methodology for acquiring high-quality NMR spectra of 3,3,3-Trifluoropropane-1-sulfonamide.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good starting point for sulfonamides due to their polarity.[4] Deuterated chloroform (CDCl₃) can also be tested.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or an appropriate fluorine-containing reference for ¹⁹F NMR.

-

Sample Filtration: If any solid particles are present, filter the solution through a small plug of glass wool into a clean NMR tube to prevent magnetic field distortions.

NMR Spectrometer Setup and Data Acquisition

The following are general parameters for a 400 or 500 MHz NMR spectrometer.

-

1H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on the concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

13C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.[5]

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

-

19F NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: A range appropriate for trifluoromethyl groups, for example, -50 to -80 ppm relative to a reference like CFCl₃.[6]

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Experimental Workflow Diagram

Sources

- 1. 3,3,3-Trifluoropropane-1-sulfonamide AldrichCPR 1033906-44-3 [sigmaaldrich.com]

- 2. 3,3,3-Trifluoropropane-1-sulfonamide | C3H6F3NO2S | CID 45790444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Colorimetric fluoride detection in dimethyl sulfoxide using a heteroleptic ruthenium(ii) complex with amino and amide groups: X-ray crystallographic and spectroscopic analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. colorado.edu [colorado.edu]

Technical Analysis of the Infrared Spectrum of 3,3,3-Trifluoropropane-1-sulfonamide

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary & Compound Significance

3,3,3-Trifluoropropane-1-sulfonamide (CAS: 1033906-44-3) represents a critical fluorinated building block in medicinal chemistry.[1][2] The trifluoromethyl (-CF₃) group serves as a bioisostere for the isopropyl group, enhancing metabolic stability and lipophilicity, while the sulfonamide moiety (-SO₂NH₂) acts as a key pharmacophore in carbonic anhydrase inhibitors, antibacterial agents, and anti-inflammatory drugs.[1][2]

This guide provides a rigorous analysis of the compound's infrared (IR) vibrational modes.[2] Given the structural complexity introduced by the electron-withdrawing -CF₃ group adjacent to the sulfonyl functionality, correct spectral interpretation requires distinguishing between overlapping fluorocarbon and sulfonyl absorptions in the "fingerprint" region.[1]

Theoretical & Experimental Spectral Analysis

Structural Dynamics & Vibrational Modes

The IR spectrum of 3,3,3-trifluoropropane-1-sulfonamide is dominated by the competition between the highly polar sulfonyl group and the electronegative trifluoromethyl terminus.[1][2]

-

High-Frequency Region (4000–2500 cm⁻¹): dominated by N-H and C-H stretching.[1][2] The primary sulfonamide (-SO₂NH₂) exhibits characteristic doublet splitting due to symmetric and asymmetric N-H stretching.[1][2]

-

Fingerprint Region (1500–600 cm⁻¹): This region is spectrally dense.[1][2] The C-F stretching vibrations (typically 1100–1350 cm⁻¹) overlap significantly with the asymmetric SO₂ stretching bands, requiring careful peak deconvolution or derivative spectroscopy for precise assignment.

Detailed Band Assignment

The following assignments are derived from characteristic group frequencies validated in fluorinated sulfonamide analogs.

A. The Sulfonamide Moiety (-SO₂NH₂) [1][3][4]

-

N-H Stretching: As a primary sulfonamide, this compound displays two distinct bands in the 3400–3200 cm⁻¹ range.[2][5]

B. The Trifluoromethyl Group (-CF₃) [1]

-

C-F Stretching: The C-F bond is one of the strongest single bonds in organic chemistry, resulting in very intense absorption bands between 1350 and 1100 cm⁻¹.

-

-CF₃ Deformation: Distinct bending vibrations often appear at ~700–750 cm⁻¹.[1][2]

C. The Alkyl Linker (-CH₂-CH₂-) [1][2]

-

C-H Stretching: Weak to medium intensity bands at 2980–2850 cm⁻¹.[1][2] The inductive effect of the -CF₃ group may shift adjacent methylene C-H stretches to slightly higher frequencies compared to non-fluorinated alkanes.[1]

Data Summary: Characteristic Frequencies

The following table synthesizes the expected vibrational profile for 3,3,3-trifluoropropane-1-sulfonamide.

| Functional Group | Vibration Mode | Frequency Range (cm⁻¹) | Intensity | Diagnostic Note |

| Sulfonamide (-NH₂) | N-H Stretch (asym) | 3390 – 3340 | Medium | Doublet characteristic of primary sulfonamide |

| Sulfonamide (-NH₂) | N-H Stretch (sym) | 3280 – 3230 | Medium | Broadens with H-bonding |

| Alkyl (-CH₂-) | C-H Stretch | 2980 – 2850 | Weak | Often multiple peaks |

| Sulfonamide (-NH₂) | N-H Bending (scissoring) | 1570 – 1530 | Medium | "Amide II" equivalent |

| Sulfonyl (-SO₂-) | S=O[1][2][3][6] Stretch (asym) | 1350 – 1320 | Strong | Sharp band |

| Trifluoromethyl (-CF₃) | C-F Stretch | 1350 – 1100 | Very Strong | Broad, complex envelope; overlaps SO₂ |

| Sulfonyl (-SO₂-) | S=O[1][2] Stretch (sym) | 1180 – 1140 | Strong | Often obscured by C-F bands |

| S-N Bond | S-N Stretch | 920 – 900 | Medium | Useful for confirming sulfonamide vs. sulfonic acid |

| Trifluoromethyl (-CF₃) | Deformation | 750 – 700 | Medium | Fingerprint confirmation |

Experimental Protocol: ATR-FTIR Acquisition

To ensure reproducibility and minimize environmental interference (e.g., atmospheric water vapor), the following Standard Operating Procedure (SOP) is recommended.

Methodology: Attenuated Total Reflectance (ATR)

ATR is preferred over KBr pellets for fluorinated sulfonamides to avoid halide exchange or hygroscopic artifacts.[1][2]

-

Instrument Setup:

-

Sample Preparation:

-

Ensure the sample is a dry, free-flowing solid.[1][2] 3,3,3-trifluoropropane-1-sulfonamide is typically a white crystalline solid.[1][2]

-

Critical Step: If the sample appears sticky (hygroscopic), dry under vacuum (0.1 mbar) at 40°C for 2 hours to remove lattice water which interferes with N-H regions.[1][2]

-

-

Acquisition Workflow:

-

Background: Collect an air background spectrum immediately prior to sampling.[1][2]

-

Application: Place ~5-10 mg of sample onto the crystal center.

-

Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (typically ~80-100 N).[1] Reasoning: Poor contact yields noisy C-H regions; excessive pressure can damage softer crystals (ZnSe).[1][2]

-

Cleaning: Clean crystal with isopropanol.[1][2] Avoid acetone if using ZnSe, as it can degrade the crystal mounting over time.[2]

-

Visualization & Logic Mapping

Figure 1: Vibrational Logic & Spectral Interference

This diagram illustrates the hierarchical relationship between molecular structure and spectral output, highlighting the critical overlap zone.

Caption: Logical flow of vibrational modes showing the critical interference between C-F and SO₂ asymmetric stretching bands.

Figure 2: Analytical Workflow for Validation

A self-validating protocol to confirm compound identity and purity.

Caption: Step-by-step validation workflow ensuring exclusion of hygroscopic water and confirmation of key functional groups.

References

-

Sigma-Aldrich. 3,3,3-Trifluoropropane-1-sulfonamide Product Specification & CAS Data. Retrieved from .[1][2]

-

Gowda, B. T., et al. (2003).[1][2] "Infrared and NMR Spectra of Arylsulphonamides." Zeitschrift für Naturforschung A, 58(11), 656-666.[1][2] Retrieved from .[1][2]

-

Burg, A. B., & Griffiths, J. E. (1961).[1][2] "Chemistry of the Trifluoromethyl Group: Infrared Spectra of Phosphorus Compounds Containing CF3." Canadian Journal of Chemistry.[2] Retrieved from .[1][2]

-

National Institutes of Health (NIH). PubChem Compound Summary: 3,3,3-Trifluoropropane-1-sulfonamide (CID 45790444).[1][2] Retrieved from .[1][2]

-

Coates, J. (2000).[1][2] "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. Retrieved from .[1][2]

Sources

- 1. 3,3,3-Trifluoropropene | C3H3F3 | CID 12672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,3,3-Trifluoropropane-1-sulfonamide | C3H6F3NO2S | CID 45790444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. znaturforsch.com [znaturforsch.com]

- 6. 1-Chloro-3,3,3-trifluoropropene - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Mass Spectrometry of 3,3,3-Trifluoropropane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3,3,3-Trifluoropropane-1-sulfonamide. As a molecule combining the structural features of both a sulfonamide and a highly fluorinated alkyl chain, its behavior under various ionization and fragmentation conditions presents unique analytical challenges and opportunities. This document, intended for researchers, scientists, and drug development professionals, offers a detailed exploration of its anticipated mass spectrometric behavior, recommended analytical workflows, and in-depth interpretation of potential fragmentation patterns. By synthesizing established principles of sulfonamide and organofluorine mass spectrometry, this guide serves as a foundational resource for the qualitative and quantitative analysis of this compound.

Introduction to 3,3,3-Trifluoropropane-1-sulfonamide

3,3,3-Trifluoropropane-1-sulfonamide is a synthetic organofluorine compound featuring a sulfonamide functional group attached to a trifluorinated propyl chain. Its chemical structure suggests potential applications in medicinal chemistry and materials science, leveraging the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and altered acidity. The accurate and sensitive detection and quantification of this molecule are crucial for pharmacokinetic studies, metabolism investigations, and quality control in synthetic processes. Mass spectrometry stands as the premier analytical technique for this purpose, offering high sensitivity, selectivity, and structural elucidation capabilities.

Table 1: Physicochemical Properties of 3,3,3-Trifluoropropane-1-sulfonamide

| Property | Value | Source |

| Molecular Formula | C₃H₆F₃NO₂S | PubChem |

| Molecular Weight | 177.15 g/mol | PubChem |

| IUPAC Name | 3,3,3-trifluoropropane-1-sulfonamide | PubChem |

| CAS Number | 1033906-44-3 | PubChem |

Core Principles of Mass Spectrometric Analysis

The mass spectrometric analysis of 3,3,3-Trifluoropropane-1-sulfonamide can be approached using various ionization techniques, primarily Electrospray Ionization (ESI) and Electron Ionization (EI). The choice of method will profoundly influence the resulting mass spectrum and the nature of the structural information obtained.

Electrospray Ionization (ESI) for LC-MS/MS Analysis

Electrospray ionization is the preferred method for analyzing sulfonamides, typically coupled with liquid chromatography (LC) for separation from complex matrices.[1] ESI is a soft ionization technique that generally produces an abundant protonated molecular ion, [M+H]⁺, making it ideal for quantitative analysis.[2]

Key Considerations for ESI:

-

Ionization Mode: Positive ion mode is expected to be highly efficient due to the basic nitrogen atom in the sulfonamide group, which readily accepts a proton.

-

Mobile Phase: An acidic mobile phase, such as water with 0.1% formic acid and acetonitrile, will promote the formation of the [M+H]⁺ ion.[3]

-

Fragmentation: Tandem mass spectrometry (MS/MS) is essential for structural confirmation and enhanced selectivity. Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion will induce fragmentation.

Electron Ionization (EI) for GC-MS Analysis

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, often leading to extensive fragmentation and potentially a weak or absent molecular ion peak.[4] For organofluorine compounds, EI can produce complex spectra.[5]

Key Considerations for EI:

-

Volatility: 3,3,3-Trifluoropropane-1-sulfonamide may have limited thermal stability and volatility for direct GC-MS analysis.

-

Derivatization: To improve volatility and thermal stability, derivatization of the sulfonamide group is highly recommended.[6] Common derivatization strategies include methylation or silylation of the sulfonamide nitrogen.[7][8]

-

Fragmentation: The resulting fragmentation pattern will be highly informative for structural elucidation but may be complex due to the presence of the trifluoromethyl group.

Proposed Fragmentation Pathways

ESI-MS/MS Fragmentation of [M+H]⁺

Upon CID, the protonated molecule ([M+H]⁺ at m/z 178.0) is expected to undergo fragmentation primarily at the C-S and S-N bonds.

Proposed Major Fragmentation Pathways:

-

Loss of SO₂: A common fragmentation pathway for sulfonamides is the neutral loss of sulfur dioxide (SO₂, 64 Da).[3][4] This would result in a fragment ion at m/z 114.0.

-

Cleavage of the C-S Bond: Scission of the bond between the propyl chain and the sulfur atom would lead to the formation of a trifluoropropyl carbocation at m/z 97.0.

-

Cleavage of the S-N Bond: Cleavage of the sulfur-nitrogen bond would result in the formation of an ion at m/z 97.0 (C₃H₄F₃⁺) and a neutral loss of H₂NO₂S.

-

Loss of H₂NSO₂: A neutral loss of the sulfamoyl group (H₂NSO₂, 80 Da) would produce a fragment at m/z 98.0.

Caption: Proposed ESI-MS/MS fragmentation of 3,3,3-Trifluoropropane-1-sulfonamide.

EI-MS Fragmentation (of a Derivatized Analyte)

Assuming derivatization (e.g., methylation to form N-methyl-3,3,3-trifluoropropane-1-sulfonamide), the fragmentation pattern under EI would be more complex.

Proposed Major Fragmentation Pathways:

-

Alpha-Cleavage: Cleavage of the C-C bond alpha to the sulfonamide group is likely, leading to the loss of a CH₂CF₃ radical.

-

Loss of CF₃: The strong C-F bonds make the loss of a CF₃ radical (69 Da) a characteristic fragmentation for trifluoromethyl-containing compounds.

-

Rearrangements: McLafferty-type rearrangements could occur if the alkyl chain were longer.

-

Sulfonamide Group Fragmentation: Fragmentation of the derivatized sulfonamide group itself will also contribute to the spectrum, with losses of SO₂ and the derivatizing group.

Caption: Generalized EI fragmentation of a derivatized sulfonamide.

Experimental Protocols

LC-MS/MS Analysis

This protocol is designed for the quantitative analysis of 3,3,3-Trifluoropropane-1-sulfonamide in a sample matrix such as plasma or water.

Step-by-Step Methodology:

-

Sample Preparation:

-

For plasma: Perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard to 1 volume of plasma. Vortex and centrifuge.

-

For water: Perform a solid-phase extraction (SPE) using a suitable sorbent to concentrate the analyte and remove interfering matrix components.[9]

-

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization: ESI in positive ion mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion: m/z 178.0.

-

Product Ions: Monitor at least two product ions for confirmation (e.g., m/z 114.0 and m/z 97.0).

-

Collision Energy: Optimize for each transition to achieve maximum signal intensity.

-

Table 2: Example MRM Transitions for LC-MS/MS

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment |

| 178.0 | 114.0 | [M+H - SO₂]⁺ |

| 178.0 | 97.0 | [C₃H₄F₃]⁺ |

GC-MS Analysis (with Derivatization)

This protocol is suitable for qualitative analysis and structural confirmation.

Step-by-Step Methodology:

-

Derivatization:

-

Evaporate the sample extract to dryness under a stream of nitrogen.

-

Add a suitable derivatization reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or diazomethane for methylation.[7]

-

Heat the reaction mixture (e.g., 60 °C for 30 minutes) to ensure complete derivatization.

-

-

Chromatographic Separation:

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1 minute, then ramp to a high temperature (e.g., 280 °C) at 10-20 °C/min.

-

-

Mass Spectrometry:

-

Ionization: EI at 70 eV.

-

Scan Mode: Full scan from m/z 50 to 500.

-

Data Interpretation and Trustworthiness

-

LC-MS/MS: The trustworthiness of the data relies on the specificity of the MRM transitions. The ratio of the two product ions should be consistent between standards and samples. The retention time should also match that of a reference standard.

-

GC-MS: The interpretation of EI spectra requires careful examination of the fragmentation pattern. The presence of characteristic ions, such as those resulting from the loss of CF₃, can provide strong evidence for the structure. A library search can be performed if a spectrum of the derivatized compound is available.

Conclusion

The mass spectrometric analysis of 3,3,3-Trifluoropropane-1-sulfonamide is best approached with a clear understanding of its dual chemical nature. For sensitive and robust quantification in complex matrices, LC-MS/MS with ESI in positive ion mode is the method of choice. For detailed structural elucidation, GC-MS with EI following derivatization provides a wealth of fragmentation information. The proposed fragmentation pathways and experimental protocols in this guide offer a solid foundation for developing and validating analytical methods for this and structurally related compounds.

References

-

Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]

-

Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 383–393. [Link]

-

Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. LabRulez LCMS. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45790444, 3,3,3-Trifluoropropane-1-sulfonamide. [Link]

-

Kırkan, B., & Erarpat, S. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Journal of the Serbian Chemical Society, 85(10), 1335-1345. [Link]

-

Hao, Y., et al. (2020). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Journal of Food Science and Technology, 57(11), 4058-4067. [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Kaufmann, A. (2003). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Mitteilungen aus Lebensmitteluntersuchung und Hygiene, 94, 2-15. [Link]

-

Bermuda Institute of Ocean Sciences. (n.d.). Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ESI FT-ICR MS). [Link]

-

Tsikas, D., & Gutzki, F. M. (2019). GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as pentafluorobenzyl derivatives [R-SO2-N(PFB)2] and quantification of pharmacological acetazolamide in human urine. Journal of Chromatography B, 1134-1135, 121857. [Link]

-

Kubica, P., et al. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Rapid Communications in Mass Spectrometry, 34(S3), e8875. [Link]

-

Wiśniewska, P., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 450. [Link]

-

Kern, S., et al. (2018). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Analytical and Bioanalytical Chemistry, 410(21), 5225–5234. [Link]

-

Arp, H. P. H., et al. (2021). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). Journal of the American Society for Mass Spectrometry, 32(4), 874-884. [Link]

-

Numan, A., & Danielson, N. D. (2004). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photoderivatization. Journal of Chromatographic Science, 42(9), 455-462. [Link]

-

Yilmaz, H., & Yilmaz, F. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications, 12(2), 114-121. [Link]

-

ResearchGate. (n.d.). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. [Link]

-

Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6563. [Link]

-

Miyittah, M. K., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry, 2021, 8868896. [Link]

-

ResearchGate. (n.d.). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). [Link]

Sources

- 1. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bios.asu.edu [bios.asu.edu]

- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as pentafluorobenzyl derivatives [R-SO2-N(PFB)2] and quantification of pharmacological acetazolamide in human urine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gcms.cz [gcms.cz]

- 9. lcms.labrulez.com [lcms.labrulez.com]

Physicochemical Profiling & Synthetic Utility of 3,3,3-Trifluoropropane-1-sulfonamide: A Technical Guide

Executive Summary

3,3,3-Trifluoropropane-1-sulfonamide (CAS: 1033906-44-3) represents a critical fluorinated building block in modern medicinal chemistry. As a bioisostere of the propyl sulfonamide moiety, the incorporation of the terminal trifluoromethyl (

Molecular Architecture & Physicochemical Profile[1]

The strategic placement of the electron-withdrawing

Table 1: Core Physicochemical Specifications

| Property | Value / Description | Source/Notes |

| IUPAC Name | 3,3,3-Trifluoropropane-1-sulfonamide | |

| CAS Number | 1033906-44-3 | |

| Molecular Formula | ||

| Molecular Weight | 177.15 g/mol | |

| Physical State | White to off-white solid | [1, 2] |

| Melting Point | 88 – 91 °C | [1, 2] |

| Boiling Point | Decomposes prior to boiling at atm.[1] pressure | Predicted |

| LogP (Predicted) | ~0.4 | PubChem [3] |

| pKa (Estimated) | 9.8 – 10.2 | Based on inductive |

| Solubility | DMSO, Methanol, Ethyl Acetate, DMF | Low water solubility |

Structural Dynamics & Fluorine Effect

The

Figure 1: Structural Activity Relationship (SAR) illustrating the electronic and metabolic impact of the trifluoromethyl group.

Spectral Characterization

Accurate identification is paramount in synthesis. Below are the expected spectral signatures derived from structural analysis and analogous fluorinated standards.

Nuclear Magnetic Resonance (NMR)[1][3][4][5]

-

H NMR (400 MHz, DMSO-

-

~7.0 ppm (s, 2H,

-

~3.1 – 3.3 ppm (m, 2H,

-

~2.6 – 2.8 ppm (m, 2H,

-

~7.0 ppm (s, 2H,

-

F NMR (376 MHz, DMSO-

-

~-65 to -67 ppm (t,

-

~-65 to -67 ppm (t,

Mass Spectrometry (MS)[6]

-

Ionization Mode: ESI (-) or ESI (+)

-

Key Ions:

- : m/z 176.1 (Negative mode, dominant)

- : m/z 178.1 (Positive mode)

- : m/z 200.1

Experimental Protocols

Protocol A: Synthesis via Sulfonyl Chloride Amination

This is the standard route for generating high-purity sulfonamide from the corresponding sulfonyl chloride precursor.

Reagents:

-

3,3,3-Trifluoropropane-1-sulfonyl chloride (1.0 equiv)

-

Ammonium Hydroxide (28-30%

in -

Solvent: THF or Dichloromethane (DCM)

Workflow:

-

Preparation: Dissolve 3,3,3-trifluoropropane-1-sulfonyl chloride in anhydrous THF (0.5 M concentration) under

atmosphere. -

Cooling: Cool the solution to 0 °C using an ice bath to control the exotherm.

-

Amination: Slowly add Ammonium Hydroxide (5-10 equiv) dropwise. Note: Gas evolution may occur.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

-

Workup:

-

Concentrate the solvent under reduced pressure.

-

Redissolve residue in EtOAc and wash with water (x2) and brine (x1).

-

Dry organic layer over

, filter, and concentrate.

-

-

Purification: Recrystallize from minimal Ethanol/Hexane or purify via silica gel flash chromatography (0-50% EtOAc in Hexanes) if necessary.

Figure 2: Synthetic workflow for the amination of sulfonyl chloride to sulfonamide.

Medicinal Chemistry Applications

The 3,3,3-trifluoropropyl motif is a privileged scaffold in drug design, offering specific advantages over non-fluorinated alkyl chains:

-

Metabolic Stability: The

bond strength (approx. 116 kcal/mol) and the electron-withdrawing nature of the -

Lipophilicity Modulation: The

group increases lipophilicity (LogP) relative to a methyl group but maintains a similar steric volume to an isopropyl group. This allows for fine-tuning of membrane permeability without drastically altering the binding pocket fit. -

Bioisosterism: It serves as a bioisostere for the ethyl or propyl group, often improving the pharmacokinetic (PK) half-life of the parent drug molecule.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation) (H335)

Handling Precautions:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: Handle within a certified chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place (2-8 °C recommended for long-term stability), under inert atmosphere (

) if possible to prevent moisture absorption.

References

-

Sigma-Aldrich. (n.d.). 3,3,3-Trifluoropropane-1-sulfonamide Product Specification. Retrieved from

-

Fluorochem. (n.d.).[2] Safety Data Sheet: 3,3,3-Trifluoropropane-1-sulfonamide. Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 45790444, 3,3,3-Trifluoropropane-1-sulfonamide. Retrieved from [Link]

-

Accela ChemBio. (n.d.).[1][3] Product Detail: 1033906-44-3.[1][3][4][5][6] Retrieved from

Sources

- 1. 88972-04-7,2,6-dichloro-4-fluorobenzene-1-sulfonyl chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1-(TRIFLUOROMETHANESULFONYL)IMIDAZOLE(29540-81-6) 1H NMR spectrum [chemicalbook.com]

- 3. 1033906-44-3,3,3,3-trifluoropropane-1-sulfonamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. CAS 1033906-44-3 MFCD08704575-3,3,3-Trifluoropropane-1-sulfonamide -LabNovo [do.labnovo.com]

Technical Assessment: Purity Specifications for 3,3,3-Trifluoropropane-1-sulfonamide (CAS 1033906-44-3)

Executive Summary

3,3,3-Trifluoropropane-1-sulfonamide (CAS 1033906-44-3) is a critical fluorinated building block employed in the synthesis of bioisosteres and metabolically stable drug candidates.[1][2][3][4][5] Its utility relies heavily on the integrity of the sulfonamide moiety and the absence of hydrolytic byproducts.[1][2][4][6] Commercial batches typically range from 95% to 97% purity , often containing trace precursors (sulfonyl chlorides) or hydrolysis products (sulfonic acids) that can arrest downstream coupling reactions or skew biological assay data.[1][2][4][6] This guide outlines a rigorous quality control (QC) framework, emphasizing 19F NMR as the primary determinant of fluorinated purity.

Chemical Identity & Critical Quality Attributes (CQA)

Understanding the physicochemical baseline is the first step in detecting deviations.[1][2][4][6] The trifluoropropyl group introduces significant lipophilicity and electron-withdrawing character, affecting both solubility and reactivity.[1][2][4][6]

Table 1: Core Chemical Specifications

| Property | Specification |

| IUPAC Name | 3,3,3-Trifluoropropane-1-sulfonamide |

| CAS Number | 1033906-44-3 |

| Molecular Formula | C₃H₆F₃NO₂S |

| Molecular Weight | 177.15 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~95–100 °C (Purity Dependent) |

| Solubility | Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water |

| Key Impurities | 3,3,3-Trifluoropropane-1-sulfonic acid; 3,3,3-Trifluoropropane-1-sulfonyl chloride |

Synthesis-Derived Impurity Profiling[2][3][5]

To effectively screen for impurities, one must understand their origin.[1][2][4][6] The commercial synthesis of this sulfonamide typically proceeds via the sulfochlorination of 1-chloro-3,3,3-trifluoropropane or the oxidation of the corresponding thiol, followed by amination.[1][2][4]

Mechanistic Origins of Contamination[2][3]

-

Precursor Carryover (Sulfonyl Chloride): The immediate precursor, 3,3,3-trifluoropropane-1-sulfonyl chloride, is treated with ammonia.[1][2][4] Incomplete conversion leaves residual chloride, which is highly electrophilic and mutagenic.[1][2][4][6]

-

Hydrolysis (Sulfonic Acid): If moisture is present during amination or storage, the sulfonyl chloride hydrolyzes to 3,3,3-trifluoropropane-1-sulfonic acid.[1][2][4][6] This strong acid can protonate basic sites in downstream reagents.[1][2][4][6]

-

Dimerization: Oxidative conditions can occasionally yield disulfide linkages if the starting material was a thiol.[1][2][4][6]

Diagram 1: Synthesis & Impurity Pathways

The following flowchart visualizes the critical control points (CCPs) where impurities are generated.[1][2][4][6]

Caption: Synthesis workflow highlighting the divergence of critical impurities (Red) from the main pathway (Green).

Analytical Characterization Strategy

Standard HPLC-UV often fails to detect the sulfonic acid impurity due to poor UV absorption (lack of chromophores) and high polarity (elutes in void volume).[1][2][4][6] Therefore, 19F NMR is the authoritative method for purity assessment.[4][6]

Protocol A: Quantitative 19F NMR (qNMR)

This method is self-validating because it detects all fluorinated species simultaneously without requiring specific ionization conditions.[1][2][4][6]

Reagents:

-

Internal Standard (IS):

-Trifluorotoluene (TFT) or Fluorobenzene.[1][2][4][6] Ensure the IS peak does not overlap with the sample.[1][2][4][6]

Workflow:

-

Preparation: Weigh ~10 mg of sample and ~10 mg of IS into a vial. Record weights to 0.01 mg precision. Dissolve in 0.6 mL DMSO-d₆.

-

Acquisition:

-

Analysis:

-

The trifluoromethyl group (

) of the sulfonamide typically appears as a triplet (due to coupling with adjacent -

Impurity Shift: The sulfonic acid derivative will show a slight chemical shift difference (

ppm) usually downfield due to the higher acidity/electron withdrawal.[1][2][4][6] -

Calculation:

(Where I=Integral, N=Number of F atoms, M=Molecular Weight, W=Weight, P=Purity)

-

Protocol B: LC-MS for Organic Impurities

While NMR quantifies fluorinated species, LC-MS is required to detect non-fluorinated contaminants (e.g., residual solvents, ammonium salts).[1][2][4]

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).[1][2][4][6]

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1][2][4][6]

-

Gradient: 5% to 95% ACN over 10 minutes.

-

Detection: ESI Negative Mode (Sulfonamides ionize well in negative mode:

at m/z 176).[1][2][4][6]

Purification & Handling

If a batch fails QC (<95% purity), the following remediation protocol is recommended based on the solubility differential between the sulfonamide and the sulfonic acid.

Recrystallization Protocol[2][5][7]

-

Dissolution: Dissolve the crude solid in a minimum amount of hot Ethyl Acetate (EtOAc).[1][2][4][6]

-

Wash: If the impurity profile suggests sulfonic acid (highly polar), wash the organic phase with saturated NaHCO₃ (aq).[1][2][4][6] The acid will convert to the salt and partition into the aqueous layer.[1][2][4][6]

-

Extraction: Dry the organic layer over anhydrous MgSO₄.

-

Precipitation: Slowly add Hexanes or Heptane to the EtOAc solution while cooling to 0 °C. The sulfonamide should crystallize as white needles.

-

Filtration: Filter and dry under high vacuum to remove trace solvents.[1][2][4][6]

Diagram 2: QC Decision Matrix

A logical workflow for determining batch release or remediation.

Caption: Decision tree for batch acceptance based on sequential NMR analysis.

References

-

Sigma-Aldrich. 3,3,3-Trifluoropropane-1-sulfonamide Product Specification. Retrieved from

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45790444, 3,3,3-Trifluoropropane-1-sulfonamide. Retrieved from

-

Malet-Martino, M., & Holzgrabe, U. (2005). Quantitative 19F NMR spectroscopy for the determination of fluorinated pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

-

Oakwood Chemical. 3,3,3-Trifluoropropane-1-sulfonyl chloride Product Data. Retrieved from

Sources

- 1. 3,3,3-Trifluoropropene | C3H3F3 | CID 12672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trans-1-Chloro-3,3,3-trifluoropropene | C3H2ClF3 | CID 5709018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 4. 3,3,3-Trifluoropropane-1-sulfonamide | C3H6F3NO2S | CID 45790444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 3,3,3-trifluoropropane-1-sulfonamide (C3H6F3NO2S) [pubchemlite.lcsb.uni.lu]

- 6. 1,1,1-Trifluoropropane | C3H5F3 | CID 67899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

3,3,3-Trifluoropropane-1-sulfonamide: A Novel Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, particularly in the form of a trifluoromethyl (CF3) group, can profoundly influence a molecule's metabolic stability, lipophilicity, and target binding affinity. When combined with the well-established pharmacological importance of the sulfonamide moiety, a powerful and versatile scaffold emerges. This technical guide introduces the 3,3,3-trifluoropropane-1-sulfonamide core, a novel and underexplored scaffold with significant potential for the development of next-generation therapeutics. We will provide a comprehensive overview of its synthesis, physicochemical properties, and potential applications, along with detailed experimental protocols and in silico analyses to equip researchers with the foundational knowledge to exploit this promising scaffold in their drug discovery endeavors.

Introduction: The Strategic Imperative for Fluorinated Scaffolds

The modern drug discovery paradigm is characterized by a relentless pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles. The introduction of fluorine into drug candidates has proven to be a highly effective strategy to overcome many of the challenges associated with metabolic instability and poor bioavailability.[1] The trifluoromethyl group, in particular, is a powerful modulator of a molecule's properties due to its strong electron-withdrawing nature, high lipophilicity, and steric bulk.[2] These attributes can lead to:

-

Enhanced Metabolic Stability: The high strength of the C-F bond makes the trifluoromethyl group resistant to oxidative metabolism, often blocking metabolic pathways at or near the site of substitution.

-

Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and reach its biological target.

-

Modulation of pKa: The strong electron-withdrawing effect of the CF3 group can lower the pKa of nearby acidic or basic functionalities, influencing the ionization state of the molecule at physiological pH and thereby affecting its solubility and target interactions.

-

Improved Target Binding: The unique electronic and steric properties of the CF3 group can lead to enhanced binding affinity and selectivity for the target protein.

Concurrently, the sulfonamide functional group (-SO2NH2) is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of drugs with diverse therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and diuretic agents.[3][4] The sulfonamide moiety can act as a hydrogen bond donor and acceptor, enabling strong interactions with biological targets.[5]

The convergence of a trifluorinated alkyl chain and a sulfonamide functional group in the 3,3,3-trifluoropropane-1-sulfonamide scaffold presents a compelling opportunity for the design of novel drug candidates with potentially superior pharmacological properties. This guide will serve as a comprehensive resource for researchers looking to explore the therapeutic potential of this promising molecular framework.

Synthesis of the 3,3,3-Trifluoropropane-1-sulfonamide Core

The synthesis of the 3,3,3-trifluoropropane-1-sulfonamide core can be efficiently achieved through a straightforward and reliable two-step process, starting from the commercially available precursor, 3,3,3-trifluoropropene. An alternative and more direct one-step synthesis is also presented, leveraging the commercial availability of 3,3,3-trifluoropropane-1-sulfonyl chloride.

Two-Step Synthesis from 3,3,3-Trifluoropropene

This synthetic route involves the initial formation of the corresponding sulfonic acid via a radical addition of sodium bisulfite, followed by conversion to the sulfonyl chloride and subsequent amination.

Step 1: Synthesis of Sodium 3,3,3-trifluoropropane-1-sulfonate

The first step is a free-radical addition of sodium bisulfite to 3,3,3-trifluoropropene. This reaction is typically initiated by a radical initiator, such as oxygen or a peroxide.

Diagram of the Synthesis of Sodium 3,3,3-trifluoropropane-1-sulfonate

Caption: Radical addition of sodium bisulfite to 3,3,3-trifluoropropene.

Step 2: Synthesis of 3,3,3-Trifluoropropane-1-sulfonyl chloride

The resulting sodium sulfonate is then converted to the corresponding sulfonyl chloride using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Diagram of the Synthesis of 3,3,3-Trifluoropropane-1-sulfonyl chloride

Caption: Chlorination of sodium 3,3,3-trifluoropropane-1-sulfonate.

Step 3: Synthesis of 3,3,3-Trifluoropropane-1-sulfonamide

The final step involves the reaction of the sulfonyl chloride with ammonia to yield the desired sulfonamide.

Diagram of the Synthesis of 3,3,3-Trifluoropropane-1-sulfonamide

Caption: Amination of 3,3,3-trifluoropropane-1-sulfonyl chloride.

Direct Synthesis from 3,3,3-Trifluoropropane-1-sulfonyl chloride

Given the commercial availability of 3,3,3-trifluoropropane-1-sulfonyl chloride, a more direct and efficient one-step synthesis of the target sulfonamide is possible.[4][6]

Experimental Protocol:

-

To a stirred solution of 3,3,3-trifluoropropane-1-sulfonyl chloride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C, add a solution of ammonia (2.0-3.0 eq) in the same solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 3,3,3-trifluoropropane-1-sulfonamide.

Causality Behind Experimental Choices:

-

Solvent: An aprotic solvent is used to avoid reaction with the sulfonyl chloride.

-

Temperature: The reaction is initiated at 0 °C to control the exothermicity of the reaction between the sulfonyl chloride and ammonia.

-

Stoichiometry: An excess of ammonia is used to ensure complete consumption of the sulfonyl chloride and to neutralize the HCl byproduct generated during the reaction.

-

Purification: Column chromatography is a standard and effective method for purifying the final product.

Physicochemical and Predicted ADME Properties

The physicochemical properties of the 3,3,3-trifluoropropane-1-sulfonamide scaffold are crucial for its potential as a drug candidate. The table below summarizes key computed properties from PubChem and predicted ADME (Absorption, Distribution, Metabolism, and Excretion) parameters based on in silico models.[7]

| Property | Value | Implication for Drug Development |

| Molecular Formula | C3H6F3NO2S | |

| Molecular Weight | 177.15 g/mol | Favorable for oral bioavailability (Lipinski's Rule of Five). |

| XLogP3 | 0.4 | Indicates good balance between lipophilicity and hydrophilicity. |

| Hydrogen Bond Donors | 1 | Can participate in hydrogen bonding interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 | Can participate in hydrogen bonding interactions with biological targets. |

| Rotatable Bond Count | 2 | Low conformational flexibility, which can be advantageous for binding affinity. |

| Topological Polar Surface Area (TPSA) | 68.5 Ų | Suggests good oral absorption and cell permeability. |

| Predicted Oral Bioavailability | High | Favorable for oral drug administration.[8][9] |

| Predicted Blood-Brain Barrier (BBB) Permeation | Moderate | Potential for targeting the central nervous system (CNS).[10] |

| Predicted Metabolic Stability | High | The trifluoromethyl group is expected to be resistant to metabolic degradation. |

Potential Applications and Derivatization Strategies

The 3,3,3-trifluoropropane-1-sulfonamide scaffold is a versatile starting point for the synthesis of a diverse library of compounds with potential therapeutic applications across various disease areas. The primary sulfonamide nitrogen can be readily functionalized to introduce a wide range of substituents, allowing for the fine-tuning of the molecule's properties and its interaction with specific biological targets.

Derivatization Workflow:

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel N 4 -substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,3,3-Trifluoropropane-1-sulfonylchloride - Lead Sciences [lead-sciences.com]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. 3,3,3-Trifluoropropane-1-sulfonyl chloride [oakwoodchemical.com]

- 7. 3,3,3-Trifluoropropane-1-sulfonamide | C3H6F3NO2S | CID 45790444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Strategic Utilization of 3,3,3-Trifluoropropane-1-sulfonamide in Medicinal Chemistry

[1][2]

Executive Summary

3,3,3-Trifluoropropane-1-sulfonamide (CAS: 1033906-44-3) is a specialized fluorinated building block used to optimize the physicochemical and pharmacokinetic profiles of drug candidates.[1] Unlike standard alkyl sulfonamides, the terminal trifluoromethyl (

This guide details the rationale for its selection, its role in late-stage lead optimization (illustrated by the GSK3186899 case study), and validated protocols for its synthesis and incorporation into heteroaryl scaffolds.[1]

Chemical Profile & Physicochemical Logic[2][3]

Identity and Properties

| Property | Detail |

| IUPAC Name | 3,3,3-Trifluoropropane-1-sulfonamide |

| CAS Number | 1033906-44-3 |

| Formula | |

| Molecular Weight | 177.15 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |

The Fluorine Effect: and Lipophilicity

The strategic value of this moiety lies in the inductive effect of the

-

Acidity Modulation:

-

Alkyl Sulfonamide (

): -

Perfluoro Sulfonamide (

): -

3,3,3-Trifluoropropyl (

): The ethylene spacer attenuates the electron-withdrawing effect, resulting in a predicted

-

-

Metabolic Blocking: The

group acts as a metabolic shield.[2] In standard propyl chains, the terminal positions are susceptible to Cytochrome P450-mediated oxidation (

Figure 1: Metabolic stability comparison between standard propyl and trifluoropropyl sulfonamides.

Case Study: Visceral Leishmaniasis Inhibitor (GSK3186899)[2][5]

The utility of 3,3,3-trifluoropropane-1-sulfonamide is exemplified in the development of GSK3186899 (DDD853651), a preclinical candidate for Visceral Leishmaniasis.[1]

-

Challenge: The project required a polar tail to balance the lipophilicity of the pyrazolopyrimidine core while maintaining metabolic stability.[2]

-

Solution: The 3,3,3-trifluoropropane-1-sulfonamide moiety was selected.[3][1][4]

-